N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13812255
InChI: InChI=1S/C9H8N4O/c14-9(7-4-6-11-13-7)12-8-3-1-2-5-10-8/h1-6H,(H,11,13)(H,10,12,14)
SMILES: C1=CC=NC(=C1)NC(=O)C2=CC=NN2
Molecular Formula: C9H8N4O
Molecular Weight: 188.19 g/mol

N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide

CAS No.:

Cat. No.: VC13812255

Molecular Formula: C9H8N4O

Molecular Weight: 188.19 g/mol

* For research use only. Not for human or veterinary use.

N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide -

Specification

Molecular Formula C9H8N4O
Molecular Weight 188.19 g/mol
IUPAC Name N-pyridin-2-yl-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C9H8N4O/c14-9(7-4-6-11-13-7)12-8-3-1-2-5-10-8/h1-6H,(H,11,13)(H,10,12,14)
Standard InChI Key LWQREALHEBNTEQ-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)NC(=O)C2=CC=NN2
Canonical SMILES C1=CC=NC(=C1)NC(=O)C2=CC=NN2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The molecule features a pyrazole ring (1H-pyrazole) substituted at position 3 with a carboxamide group (-CONH-) linked to a pyridin-2-yl group. X-ray crystallography of analogous compounds reveals key geometric parameters:

  • Pyrazole ring planarity: Root-mean-square (RMS) deviation of 0.0023 Å , indicating near-perfect planarity.

  • Dihedral angles: Between pyrazole and pyridyl rings: 77.68° , creating an L-shaped conformation.

  • Intramolecular interactions: Amide N-H···N(pyrazolyl) and pyridyl C-H···O(amide) hydrogen bonds stabilize the conformation .

Table 1: Key Bond Lengths and Angles (Derived from Analogous Structures )

ParameterValue (Å/°)
C3-C10 (amide bond)1.401 Å
N4-C10 (amide linkage)1.335 Å
Pyrazole N1-N21.356 Å
Dihedral angle (pyrazole/pyridyl)77.68°

Synthesis and Purification

Coupling Reagent Strategies

The compound is synthesized via acid-amine coupling, often employing T3P (n-propanephosphonic acid anhydride) as a non-toxic, high-yield reagent . A representative protocol involves:

  • Reacting 1H-pyrazole-3-carboxylic acid with 2-aminopyridine in dimethylformamide (DMF) at 273 K.

  • Activating the carboxylic acid with T3P and diisopropylethylamine (DIPEA) .

  • Recrystallization from methanol yields pure product (98% purity) .

Table 2: Synthetic Conditions and Outcomes

ParameterDetail
ReagentT3P/DIPEA
SolventDMF
Temperature273 K → 353 K
Yield70–85% (crude)
PurificationMethanol recrystallization

Physicochemical Properties

Thermal and Solubility Profile

  • Molecular weight: 188.19 g/mol .

  • Physical form: Off-white solid .

  • Stability: Stable at room temperature when sealed in dry conditions .

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO); low solubility in water .

Spectroscopic Data

  • IR (predicted): N-H stretch (~3300 cm⁻¹), C=O (~1680 cm⁻¹), pyridyl C-N (~1600 cm⁻¹) .

  • ¹H NMR (DMSO-d₆): Pyrazole H4 (δ 8.2 ppm), pyridyl H3/H5 (δ 8.6–7.5 ppm), amide NH (δ 10.5 ppm) .

Biological Activity and Applications

Table 3: Comparative Bioactivity of Pyrazole Derivatives

CompoundMIC (μg/mL)Synergy with Colistin
Pyrazole-3-carboxamide (this work)>128Not tested
Analog with 4,5-dimethyl substitution324-fold reduction

Industrial and Research Relevance

Patent Landscape

Patent WO2021222442A1 highlights pyrazole-carboxamides as intermediates for kinase inhibitors and anticancer agents. Specific claims include:

  • Functionalization at pyrazole N1 for enhanced bioavailability .

  • Coordination complexes with transition metals (e.g., Ru, Pt) for catalytic applications .

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